molecular formula C30H28N2O8 B2464473 N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 872199-54-7

N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

Cat. No.: B2464473
CAS No.: 872199-54-7
M. Wt: 544.56
InChI Key: CFYRMVXXLCLNRV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C30H28N2O8 and its molecular weight is 544.56. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

The study of structurally similar amide-containing isoquinoline derivatives reveals insights into their structural aspects and properties. For instance, derivatives like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide have been observed to form gels when treated with certain mineral acids, and crystalline solids with others, highlighting the influence of molecular structure on physical state transitions. This behavior is indicative of potential applications in material science, where such compounds could be explored for their gel-forming capabilities and solid-state properties. The structural study of these compounds, including their crystal structures, provides foundational knowledge for developing new materials with specific fluorescence emissions, which could be useful in optical devices or as fluorescent markers in biological research (Karmakar, Sarma, & Baruah, 2007).

Host–Guest Complex Formation

The formation of host–guest complexes with enhanced fluorescence properties suggests applications in sensing technologies. The ability of certain quinoline derivatives to form complexes that exhibit strong fluorescence at specific wavelengths points towards their use in developing fluorescent probes or sensors for detecting various substances. Such applications are particularly relevant in analytical chemistry, environmental monitoring, and biomedical diagnostics, where sensitive and selective detection methods are critical (Karmakar, Sarma, & Baruah, 2007).

Synthetic Applications

The synthesis and modification of quinoline derivatives, as demonstrated through various studies, underscore their versatility as intermediates in organic synthesis. The ability to undergo reactions forming salts, co-crystals, and inclusion compounds with distinct physical and chemical properties opens avenues for their use in synthesizing novel compounds. These synthetic applications can be leveraged in pharmaceutical research for developing new drug molecules with desired therapeutic effects, highlighting the compound's potential role in drug discovery and development processes (Karmakar, Kalita, & Baruah, 2009).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O8/c1-4-38-19-7-5-18(6-8-19)29(34)22-16-32(17-28(33)31-23-10-9-20(36-2)13-25(23)37-3)24-15-27-26(39-11-12-40-27)14-21(24)30(22)35/h5-10,13-16H,4,11-12,17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYRMVXXLCLNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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